
1,1'-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) is a unique organosilicon compound characterized by its ethyne-bridged bis-silane structure
准备方法
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) typically involves the reaction of chlorodimethylsilane with acetylene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the ethyne-bridged bis-silane structure. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon atoms can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form silyl hydrides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as silicon-based polymers and ceramics, which have applications in electronics and aerospace industries.
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds, which are valuable in medicinal chemistry and drug development.
Biology and Medicine: The compound’s derivatives are explored for their potential use as bioactive agents, including antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of functionalized silanes and silicones.
作用机制
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) involves its ability to undergo various chemical transformations due to the presence of reactive silicon-chlorine bonds and the ethyne bridge. The molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound. For example, in organic synthesis, the compound can act as a nucleophile or electrophile, facilitating the formation of new carbon-silicon bonds.
相似化合物的比较
1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) can be compared with other similar compounds, such as:
1,2-Bis(chlorodimethylsilyl)ethane: This compound has a similar structure but lacks the ethyne bridge, resulting in different reactivity and applications.
1,1’-[1,2-Ethanediylbis(oxy)]bis(2,4,6-tribromobenzene): This compound contains an ethane bridge and bromine substituents, leading to distinct chemical properties and uses.
1,2-Bis(dichlorophosphino)ethane: This compound features phosphorus atoms instead of silicon, which significantly alters its reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2-chloro-1,1,2,2-tetramethyldisilane) lies in its ethyne-bridged bis-silane structure, which imparts unique chemical properties and versatility in various applications.
属性
CAS 编号 |
89571-49-3 |
|---|---|
分子式 |
C10H24Cl2Si4 |
分子量 |
327.54 g/mol |
IUPAC 名称 |
chloro-[2-[[chloro(dimethyl)silyl]-dimethylsilyl]ethynyl-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H24Cl2Si4/c1-13(2,15(5,6)11)9-10-14(3,4)16(7,8)12/h1-8H3 |
InChI 键 |
CJGGOMJBAIHAED-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C#C[Si](C)(C)[Si](C)(C)Cl)[Si](C)(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


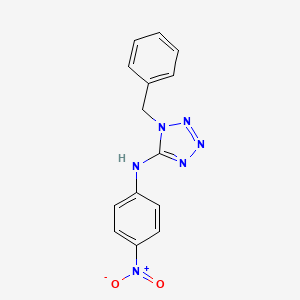

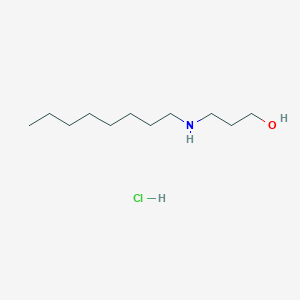
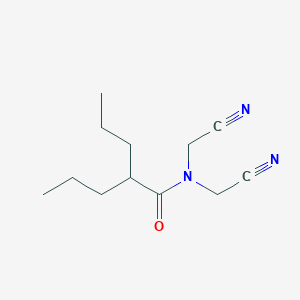

![2-[(1,3-Dithiolan-2-ylidene)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14401022.png)
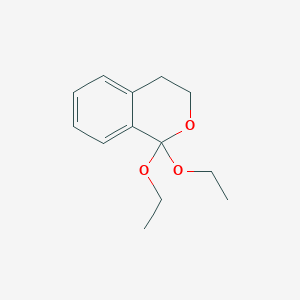

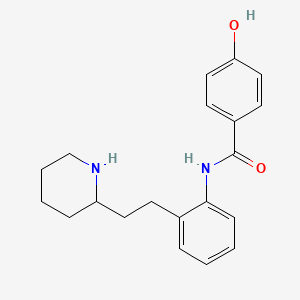
![N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14401045.png)
![Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B14401058.png)
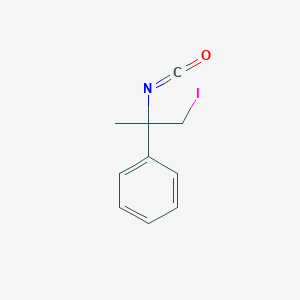
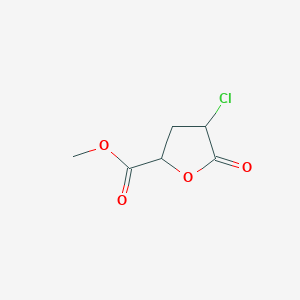
![5-[4-(3-Chlorophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14401073.png)
